N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]acetamide
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Overview
Description
N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]acetamide is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]acetamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . One common method involves the reaction of 2-aminobenzimidazole with methyl chlorocarbonic acid in pyridine, yielding the desired product in good yield .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs solid Lewis acid catalysts to facilitate the reaction. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction could produce benzimidazole-2-ylmethanol derivatives.
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiparasitic properties.
Medicine: Explored for its potential anticancer and antiviral activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]acetamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit the polymerization of tubulin, thereby disrupting microtubule formation and leading to cell cycle arrest and apoptosis in cancer cells . Additionally, these compounds can interfere with the function of various enzymes and receptors, contributing to their broad spectrum of biological activities .
Comparison with Similar Compounds
Similar Compounds
N-[3-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]benzamide: Shares a similar benzimidazole core structure and exhibits comparable biological activities.
N-benzimidazol-2yl benzamide analogues: These compounds are also known for their potential as allosteric activators of human glucokinase, highlighting their therapeutic potential in diabetes management.
Uniqueness
N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This compound’s ability to interact with multiple molecular targets makes it a versatile candidate for various applications in research and industry.
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-10-12(6-5-9-13(10)17-11(2)20)16-18-14-7-3-4-8-15(14)19-16/h3-9H,1-2H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXCXSZORFJHRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C)C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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